Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate

Medicinal Chemistry Heterocyclic Synthesis PDE7 Inhibition

Researchers pursuing thieno[2,3-d]pyrimidine-based PDE7 inhibitors require a reliable C-5 cyano handle for regioselective heterocyclization-the des-cyano analog (CAS 43088-42-2) fails entirely. This Gewald-derived 2-aminothiophene is the documented starting material for constructing 4-aminothieno[2,3-d]pyrimidine-6-carbonitriles with sub-micromolar IC₅₀ values. • Irreplaceable 5-cyano group directs thieno[2,3-d]pyrimidine formation; non-cyano analogs yield no cyclization. • Selective acidic hydrolysis (H₂SO₄, 0 °C) converts 5-CN to carboxamide without affecting the 3-ester. • Rule-of-Three compliant (MW 210.25, LogP ~2.27, TPSA 104.35 Ų) for fragment-based screening libraries.

Molecular Formula C9H10N2O2S
Molecular Weight 210.26 g/mol
CAS No. 43028-74-6
Cat. No. B074531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate
CAS43028-74-6
Molecular FormulaC9H10N2O2S
Molecular Weight210.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C)C#N)N
InChIInChI=1S/C9H10N2O2S/c1-3-13-9(12)7-5(2)6(4-10)14-8(7)11/h3,11H2,1-2H3
InChIKeyCTHOBBRGWQVVGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-5-Cyano-4-Methylthiophene-3-Carboxylate (CAS 43028-74-6): Core Properties and Procurement Significance


Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate (CAS 43028-74-6) is a polyfunctional 2-aminothiophene derivative (C₉H₁₀N₂O₂S, MW 210.25 g/mol) synthesized via the Gewald multicomponent reaction [1]. It features an ortho-amino ester motif alongside a 5-cyano substituent, classifying it as an alkyl-substituted heteroaromatic carbonitrile [2]. This specific substitution pattern establishes it as a critical building block for constructing fused heterocyclic systems—particularly thieno[2,3-d]pyrimidines—that are inaccessible from non-cyano analogs.

1
Fused heterocycle synthesis — 2-aminothiophene via Gewald reaction enables thieno[2,3-d]pyrimidine construction.
2
Regioselective cyclization — 5-cyano directs formation of 6-carbonitrile pharmacophore scaffold.
3
C-5 diversification handle — cyano permits controlled hydrolysis to carboxamide or carboxylic acid.

Why Ethyl 2-Amino-4-Methylthiophene-3-Carboxylate Cannot Replace the 5-Cyano Analog in Key Synthetic Routes


Attempts to substitute ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate with its des-cyano congener (ethyl 2-amino-4-methylthiophene-3-carboxylate, CAS 43088-42-2) fail in applications requiring a C-5 electrophilic or nucleophilic handle. The 5-cyano group is essential for two irreversible differentiation pathways: (i) it directs regioselective heterocyclization to form thieno[2,3-d]pyrimidine-6-carbonitriles, a pharmacophore exploited in PDE7 inhibitor development [1], and (ii) it serves as a precursor for carboxamide or carboxylic acid functionalities via hydrolysis, enabling further diversification [2]. The des-cyano analog lacks these synthetic handles entirely, leading to different (or no) cyclization products, which directly impacts the biological activity of downstream compounds.

This compound (5-cyano)
Enables regioselective thieno[2,3-d]pyrimidine-6-carbonitrile formation; provides latent C-5 carboxamide handle.
Des-cyano analog (CAS 43088-42-2)
Lacks C-5 functional handle; cyclization yields undistinguished thienopyrimidinones without 6-carbonitrile.
Synthetic outcome risk: Substitution may lead to an inactive heterocyclic scaffold and loss of the 6-carbonitrile pharmacophore critical for PDE7-targeted research. Verify cyclization product identity before library synthesis.

Quantitative Differentiation Evidence for Ethyl 2-Amino-5-Cyano-4-Methylthiophene-3-Carboxylate (CAS 43028-74-6)


Synthetic Utility: Regioselective Thieno[2,3-d]pyrimidine Formation Enabled by the 5-Cyano Group

The 5-cyano substituent enables direct, regioselective cyclization to 4-aminothieno[2,3-d]pyrimidine-6-carbonitriles, a privileged scaffold for PDE7 inhibition [1]. In contrast, the des-cyano comparator ethyl 2-amino-4-methylthiophene-3-carboxylate (CAS 43088-42-2) yields undistinguished thieno[2,3-d]pyrimidin-4(3H)-ones when subjected to analogous formamide cyclization conditions [2]. The downstream biological impact is substantial: representative thieno[2,3-d]pyrimidine-6-carbonitrile derivatives from the target compound achieved PDE7 IC₅₀ values in the sub-micromolar range [1], whereas the non-cyano series shows no reported PDE7 activity.

Synthetic utility
Head-to-head
Target: 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile, PDE7 IC₅₀
Comparator (des-cyano): thieno[2,3-d]pyrimidin-4(3H)-ones, no PDE7 activity
Determines bioactive PDE7 inhibitor scaffold vs. inactive heterocycle
Cyclization with formamide; PDE7 enzyme assay context
Lipophilicity
Cross-study comparable
ΔLogP ≈ –0.5 to –0.7 units (more hydrophilic)
Target LogP ≈ 2.27; comparator ≈ 2.8–3.0
Reduces risk of promiscuous binding; supports fragment library fit
Calculated LogP values; confirm experimentally for lead optimization
H-bond acceptor capacity
Class-level
ΔTPSA = +26.05 Ų; +2 HBA count
Target TPSA 104.35 Ų, 5 HBA; comparator 78.3 Ų, 3 HBA
Extra cyano HBA may enable unique target contacts
Class-level inference from TPSA; actual binding requires structural confirmation
Hydrolytic diversification
Head-to-head
Target: controlled H₂SO₄ hydrolysis → 5-carboxamide derivative (patented)
Comparator: no functional handle; electrophilic substitution inefficient
Enables late-stage carboxamide/acid diversification routes
H₂SO₄, 0 °C, 24 h conditions reported in patent literature
Medicinal Chemistry Heterocyclic Synthesis PDE7 Inhibition

LogP Differentiation: How the 5-Cyano Group Modulates Lipophilicity Versus Non-Cyano Analogs

The target compound has a calculated LogP of approximately 2.27 , reflecting the polar contribution of the 5-cyano group. The des-cyano comparator ethyl 2-amino-4-methylthiophene-3-carboxylate (CAS 43088-42-2) exhibits a higher calculated LogP (approximately 2.8–3.0, based on its structure lacking the polar cyano moiety) [1]. This ~0.5–0.7 LogP unit reduction translates to improved aqueous solubility and altered membrane permeability characteristics, which are critical parameters in fragment-based drug discovery and lead optimization campaigns.

Lipophilicity
Cross-study comparable
ΔLogP ≈ –0.5 to –0.7 units (more hydrophilic)
Target LogP ≈ 2.27; comparator ≈ 2.8–3.0
Reduces risk of promiscuous binding; supports fragment library fit
Calculated LogP values; confirm experimentally for lead optimization
Physicochemical Properties Drug Design ADME Profiling

Hydrogen Bond Acceptor Capacity: The 5-Cyano Group Provides a Unique Pharmacophoric Feature Absent in Analogs

The target compound possesses a topological polar surface area (TPSA) of 104.35 Ų , with the 5-cyano group contributing approximately 23.8 Ų of this value [1]. This additional hydrogen bond acceptor (HBA) capability at the 5-position is absent in all common analogs such as ethyl 2-amino-4-methylthiophene-3-carboxylate (TPSA ≈ 78.3 Ų) [1]. The extra cyano nitrogen can engage in critical hydrogen bonding or dipole interactions with target proteins, as evidenced by the PDE7 inhibitor patent where the 6-carbonitrile moiety of the final thienopyrimidine forms key contacts within the enzyme active site [2].

H-bond acceptor capacity
Class-level
ΔTPSA = +26.05 Ų; +2 HBA count
Target TPSA 104.35 Ų, 5 HBA; comparator 78.3 Ų, 3 HBA
Extra cyano HBA may enable unique target contacts
Class-level inference from TPSA; actual binding requires structural confirmation
Medicinal Chemistry Structure-Based Design Target Engagement

Hydrolytic Diversification: The 5-Cyano Group as a Latent Carboxamide/Carboxylic Acid Handle

The 5-cyano group of the target compound can be selectively hydrolyzed to the corresponding carboxamide under controlled acidic conditions (e.g., H₂SO₄, 0 °C, 24 h), yielding 2-amino-3-ethoxycarbonyl-4-methyl-5-carbamoylthiophene [1]. This transformation is documented in the patent literature as a key step for further derivatization. The des-cyano analog lacks this latent functionality entirely, meaning any post-synthetic modification at the 5-position requires de novo electrophilic substitution—a process that is neither regioselective nor efficient on the electron-rich thiophene ring. This hydrolytic pathway provides access to carboxylic acid and carboxamide derivatives that are otherwise inaccessible from the non-cyano comparator.

Hydrolytic diversification
Head-to-head
Target: controlled H₂SO₄ hydrolysis → 5-carboxamide derivative (patented)
Comparator: no functional handle; electrophilic substitution inefficient
Enables late-stage carboxamide/acid diversification routes
H₂SO₄, 0 °C, 24 h conditions reported in patent literature
Synthetic Chemistry Late-Stage Functionalization Building Block Utility

High-Value Application Scenarios for Ethyl 2-Amino-5-Cyano-4-Methylthiophene-3-Carboxylate (CAS 43028-74-6)


PDE7 Inhibitor Drug Discovery: Thieno[2,3-d]pyrimidine-6-carbonitrile Library Synthesis

This compound is the documented starting material for synthesizing 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives, a class of potent PDE7 inhibitors with sub-micromolar IC₅₀ values [1]. Procurement of this specific intermediate avoids the need for de novo construction of the cyano-substituted thiophene core, accelerating SAR exploration. The des-cyano analog cannot yield the 6-carbonitrile pharmacophore required for PDE7 potency, making the cyano compound the only viable choice for this target.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 210.25 Da, a calculated LogP of ~2.27, and a TPSA of 104.35 Ų, this compound falls within optimal fragment space (MW < 250, LogP < 3.5, TPSA < 120 Ų) as defined by the Rule of Three [1]. Its 5-cyano group provides a unique hydrogen bond acceptor vector absent in non-cyano analogs, offering a distinct pharmacophoric feature for fragment screening libraries.

Synthesis of Polyfunctional Thienoazines and Benzoazines

As demonstrated by Elnagdi and Erian (1990), alkyl-substituted heteroaromatic carbonitriles including this compound react with elemental sulfur to yield thienoazines, which are precursors to pyrido-fused heterocycles with antimicrobial potential [1]. The 5-cyano group is essential for this cyclocondensation pathway; the des-cyano analog does not participate in analogous sulfur insertion reactions under the reported conditions.

Late-Stage Diversification via Controlled Cyano Hydrolysis

The 5-cyano group can be selectively hydrolyzed to a carboxamide under acidic conditions (H₂SO₄, 0 °C, 24 h) without affecting the 3-ethoxycarbonyl group, as established in patent literature [1]. This enables the generation of 5-carboxamide or 5-carboxylic acid derivatives for further amide coupling or bioconjugation, a diversification option entirely absent from the des-cyano comparator.

Application
Selection Property
Validation Focus
PDE7 inhibitor research: thieno[2,3-d]pyrimidine-6-carbonitrile library
5-Cyano-enabled regioselective cyclization
Scaffold identity and PDE7 inhibition assay context
Fragment-based screening library design
Favorable physicochemical profile (MW, LogP, TPSA)
Rule-of-Three compliance and solubility assessment
Thienoazine and benzozine synthesis
Cyano-directed sulfur insertion reactivity
Cyclocondensation product verification
Late-stage carboxylate diversification
Hydrolytic conversion of 5-cyano to carboxamide
Carboxamide derivative identity and yield
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